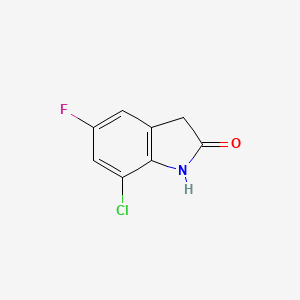

7-Chloro-5-fluoroindolin-2-one

描述

7-Chloro-5-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine and chlorine atoms into the indole structure can enhance the compound’s reactivity, selectivity, and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with aniline derivatives under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the desired product in good to excellent yields (64-92%) within a short period (9-15 minutes) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making it suitable for industrial applications .

化学反应分析

Types of Reactions: 7-Chloro-5-fluoroindolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted indole derivatives .

科学研究应用

Anticancer Properties

Mechanism of Action

7-Chloro-5-fluoroindolin-2-one has demonstrated significant antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression. Flow cytometry studies have shown that it can arrest the cell cycle at the G1/S phase, leading to reduced proliferation of cancer cells .

Case Studies and Research Findings

-

MCF7 Cell Line Studies :

- In studies involving the MCF7 cell line, this compound derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil. For instance, compounds with specific substitutions showed IC50 values ranging from 3.597 µM to 4.375 µM, indicating potent antiproliferative activity .

- Structure-Activity Relationships (SAR) :

Antiviral Activities

Anti-SARS-CoV-2 Efficacy

Recent studies have highlighted the potential of this compound as an antiviral agent against SARS-CoV-2. In vitro assays using Vero-E6 cells indicated that certain derivatives possess IC50 values lower than those of standard antiviral drugs like chloroquine and hydroxychloroquine. For example, one derivative exhibited an IC50 value of 7.666 µM, demonstrating approximately 3.3 times greater potency than chloroquine .

Comprehensive Data Table

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 3.597 | Apoptosis induction |

| This compound | HCT116 | 4.375 | Cell cycle arrest (G1/S phase) |

| Derivative X | Vero-E6 | 7.666 | Antiviral activity |

作用机制

The mechanism of action of 7-Chloro-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms can enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .

相似化合物的比较

5-Fluoroindoline-2,3-dione: A precursor in the synthesis of 7-Chloro-5-fluoroindolin-2-one.

7-Chloroindolin-2-one: Similar structure but lacks the fluorine atom.

5-Chloroindolin-2-one: Similar structure but lacks the fluorine atom.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity, selectivity, and biological activity compared to other indole derivatives .

生物活性

7-Chloro-5-fluoroindolin-2-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. The molecular formula is , and its structure includes an indole moiety that is crucial for its interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of indolin-2-one, including this compound, can induce cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound was tested against several human cancer cell lines, including HT-29 (colon cancer), H460 (lung cancer), and MDA-MB-231 (breast cancer). Notably, it demonstrated an IC50 value as low as 0.016 µmol/L against HT-29 cells, indicating potent activity .

2. Antiviral Properties

The compound has also been investigated for potential antiviral activities. Its structural features may allow it to interact with viral proteins or host cell receptors, inhibiting viral replication. Specific studies are still ongoing to elucidate these mechanisms.

3. Antimicrobial Effects

Preliminary evaluations suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains is under investigation, with initial results showing promise.

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to bind to specific molecular targets within cells:

- Target Interaction : The presence of halogens (chlorine and fluorine) increases the binding affinity of the compound to various receptors and enzymes involved in critical cellular pathways. This interaction can lead to alterations in signaling cascades that promote apoptosis in cancer cells or inhibit viral replication.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroindoline-2,3-dione | Lacks chlorine; precursor | Moderate anticancer activity |

| 7-Chloroindolin-2-one | Lacks fluorine; similar structure | Lower selectivity |

| 5-Chloroindolin-2-one | Lacks fluorine; similar structure | Lower reactivity |

The unique combination of chlorine and fluorine in this compound enhances its reactivity and selectivity compared to these analogs.

Case Studies and Research Findings

Several case studies highlight the potential of this compound in drug development:

- Cytotoxicity Studies : A series of indolin derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results showed that compounds similar to this compound exhibited varying degrees of effectiveness, with some derivatives outperforming others significantly .

- Pharmacophore Development : Research has focused on developing pharmacophores based on the structure of indolin derivatives to predict their biological activity better. This approach has led to identifying key structural features necessary for enhancing anticancer activity .

- Inhibitory Activity on Enzymes : Studies have indicated that derivatives of indole compounds can inhibit enzymes like α-glucosidase, which is crucial for managing diabetes. The inhibitory activities were measured, showing promising results for potential therapeutic applications .

属性

IUPAC Name |

7-chloro-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQIHCLHTJMPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697468 | |

| Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260892-91-8 | |

| Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。